molecular formula C16H14N2O3 B2643612 5-(2-furyl)-N-(2-phenylethyl)isoxazole-3-carboxamide CAS No. 909088-17-1

5-(2-furyl)-N-(2-phenylethyl)isoxazole-3-carboxamide

Cat. No. B2643612
CAS RN: 909088-17-1
M. Wt: 282.299
InChI Key: KSWYOFGMLOJPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-furyl)-N-(2-phenylethyl)isoxazole-3-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as LY-354,740 and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

  • Catalytic Applications

    • Bumagin et al. (2019) explored the use of N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide as a ligand in bimetallic boron-containing heterogeneous catalysts. These catalysts showed high activity for the Suzuki reaction in aqueous media, enabling efficient synthesis of heterobiaryls containing furyl and thienyl rings (Bumagin, Petkevich, Kletskov, Alekseyev, & Potkin, 2019).
  • Synthesis of Isoxazole Derivatives

    • Dhaduk and Joshi (2022) synthesized a series of isoxazole derivatives, including compounds related to 5-(2-furyl)-N-(2-phenylethyl)isoxazole-3-carboxamide. These compounds were evaluated for their antimicrobial activity, showing notable antibacterial and antifungal properties (Dhaduk & Joshi, 2022).
  • Study of Heteroaromaticity

    • Sasaki and Yoshioka (1971) conducted studies on the syntheses and reactions of α-acetylenic ketones containing a nitrofuran ring, which are related to the chemical structure of interest. This research contributed to the understanding of heteroaromatic compounds (Sasaki & Yoshioka, 1971).
  • Herbicidal Activity Research

  • A2A Adenosine Receptor Antagonist Research

  • Reactivity Studies of Heterocycles

    • Research by Lee and Jeoung (1998) involved studying the reactivity of heterocycles like 2-[2'- and 3'-furyl and thienyl]-1,3-dimethylbenzimidazoline derivatives. This research contributes to understanding the chemical behavior of compounds like this compound (Lee & Jeoung, 1998).
  • Effective Synthesis Research

    • Shpuntov, Shcherbinin, and Butin (2015) explored the synthesis of 3-(2-furyl)phthalides, which are key starting materials for the synthesis of biologically active heterocyclic systems. This research provides insights into the synthesis methods relevant to compounds like this compound (Shpuntov, Shcherbinin, & Butin, 2015).

properties

IUPAC Name

5-(furan-2-yl)-N-(2-phenylethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-16(17-9-8-12-5-2-1-3-6-12)13-11-15(21-18-13)14-7-4-10-20-14/h1-7,10-11H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWYOFGMLOJPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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